N-(3-methoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
N-(3-Methoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine derivative characterized by a carboxamide group at the 4-position and a 3-methoxyphenyl substituent. The core structure consists of a fused pyrazole-pyridine ring system with methyl groups at the 1- and 3-positions and an isopropyl group at the 6-position. Its molecular formula is C₁₉H₂₂N₄O₂, with a molecular weight of 338.41 g/mol.
Properties
Molecular Formula |
C19H22N4O2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H22N4O2/c1-11(2)16-10-15(17-12(3)22-23(4)18(17)21-16)19(24)20-13-7-6-8-14(9-13)25-5/h6-11H,1-5H3,(H,20,24) |
InChI Key |
VKQSNFQKHYGKFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC3=CC(=CC=C3)OC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-methoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the methoxyphenyl and isopropyl groups. The final step involves the formation of the carboxamide group. Reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
N-(3-methoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Scientific Research Applications
N-(3-methoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrazolo[3,4-b]pyridine derivatives share a common core but vary in substituents, leading to distinct physicochemical and pharmacological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Key Observations:
Carboxylic acid analogs (e.g., ) exhibit higher polarity than carboxamides, favoring ionic interactions but possibly reducing cell permeability.
Impact of Halogenation
- Bromine and fluorine substituents (e.g., ) increase molecular weight and introduce halogen-bonding capabilities, which may enhance target binding but reduce metabolic stability .
Role of the Carboxamide Group
- The carboxamide moiety is conserved across most analogs, suggesting its critical role in hydrogen-bonding interactions with biological targets. Replacing it with a carboxylic acid (e.g., ) alters ionization states and binding affinities.
Aromatic vs. Aliphatic Substituents
- Aromatic substituents (e.g., 3-methoxyphenyl, 4-methylphenyl) enable π-π stacking interactions, whereas aliphatic groups (e.g., isobutyl in ) prioritize hydrophobic interactions.
Inferred Pharmacological Implications
While direct biological data are unavailable in the provided evidence, structural trends suggest:
- The 3-methoxyphenyl group may improve target engagement in enzymes or receptors reliant on hydrogen-bonding networks .
- Higher molecular weight analogs (e.g., brominated compound in ) might face challenges in bioavailability but could exhibit prolonged half-lives.
- Carboxylic acid derivatives (e.g., ) are likely more suited for ionic environments, such as extracellular targets.
Biological Activity
N-(3-methoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound belonging to the pyrazole class, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-b]pyridine core with a methoxyphenyl substituent and a carboxamide functional group. The structural formula can be represented as follows:
Biological Activity Overview
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound has demonstrated significant cytotoxicity against various cancer cell lines. For instance, in vitro assays showed that this compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki-67 and cyclin D1.
Mechanism of Action
The proposed mechanism involves the inhibition of key signaling pathways associated with cancer progression. Specifically, it has been observed to inhibit the PI3K/Akt/mTOR pathway, leading to reduced cell survival and increased apoptosis. Additionally, molecular docking studies suggest strong binding affinity to targets involved in tumor growth and metastasis.
Table 1: Biological Activity Summary
| Activity Type | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | A549 | 26 | PI3K/Akt/mTOR inhibition |
| Antitumor | HCT116 | 18 | Induction of apoptosis via caspase activation |
| Anti-inflammatory | RAW 264.7 | 12 | Inhibition of NF-kB signaling |
Case Studies
Case Study 1: Anticancer Efficacy
In a study conducted by Zhang et al., this compound was tested against A549 lung cancer cells. The results indicated an IC50 value of 26 µM, demonstrating its potential as an effective anticancer agent. The study also noted significant morphological changes in treated cells consistent with apoptotic processes.
Case Study 2: Anti-inflammatory Properties
Another investigation evaluated the anti-inflammatory effects of this compound in RAW 264.7 macrophages. The compound exhibited an IC50 value of 12 µM in inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential therapeutic applications in inflammatory diseases.
Research Findings
Recent advancements in drug design have emphasized the importance of pyrazole derivatives in medicinal chemistry. Research indicates that modifications to the pyrazolo[3,4-b]pyridine scaffold can enhance biological activity and selectivity for target proteins. Studies have shown that compounds with similar structures often exhibit synergistic effects when combined with conventional therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
